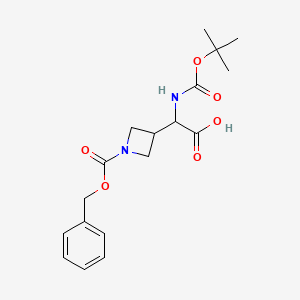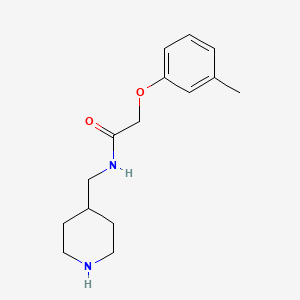
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a phenoxy group substituted with a methyl group at the 3-position, an acetamide moiety, and a piperidin-4-ylmethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative to form 2-(3-methylphenoxy)acetic acid.
Amidation Reaction: The 2-(3-methylphenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl2). The acyl chloride is subsequently reacted with piperidin-4-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学的研究の応用
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which 2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenoxy and piperidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The acetamide moiety can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
2-(4-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide: Similar structure with a methyl group at the 4-position.
2-(3-chlorophenoxy)-N-(piperidin-4-ylmethyl)acetamide: Chlorine substituent instead of a methyl group.
2-(3-methylphenoxy)-N-(morpholin-4-ylmethyl)acetamide: Morpholine ring replacing the piperidine ring.
Uniqueness
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring and the presence of the piperidin-4-ylmethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-(piperidin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-2-4-14(9-12)19-11-15(18)17-10-13-5-7-16-8-6-13/h2-4,9,13,16H,5-8,10-11H2,1H3,(H,17,18) |
InChIキー |
RUXCYJNYGAZENR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


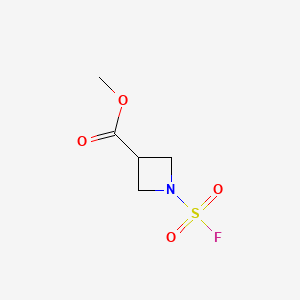
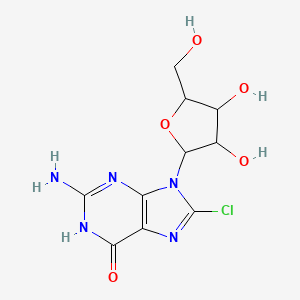
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)
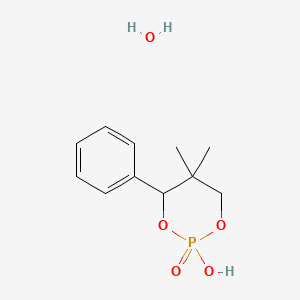
![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)

![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)

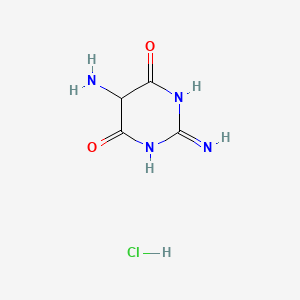
![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)](/img/structure/B12506365.png)

